
6-(Benzyl(methyl)amino)pyridazin-3-ol
Descripción general
Descripción
“6-(Benzyl(methyl)amino)pyridazin-3-ol” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 g/mol. This compound is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been well studied in the past decade . The synthetic pathways of these compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazin-3-ol core with a benzyl(methyl)amino group attached .Chemical Reactions Analysis
The chemical reactions involving similar compounds like imidazo[1,2-a]pyridines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación
Synthesis of Novel Ring Systems
Research by Károlyházy et al. (2001) demonstrated the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, showcasing the versatility of pyridazinone derivatives in creating pharmacologically active ring systems. This work highlights the synthetic utility of such compounds in developing new molecular scaffolds with potential pharmacological applications (Károlyházy, Horváth, & Mátyus, 2001).
Antimicrobial Activity Screening
Alonazy et al. (2009) synthesized a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones and tested them for antimicrobial activities, although the compounds exhibited minimal activity. This study contributes to the ongoing exploration of pyridazinone derivatives in the search for new antimicrobial agents (Alonazy, Al-Hazimi, & Korraa, 2009).
Anticonvulsant Activity Evaluation
Samanta et al. (2011) prepared 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and tested them for anticonvulsant activity, revealing significant effects in some compounds. This demonstrates the potential of pyridazinone derivatives in the development of new anticonvulsant drugs (Samanta et al., 2011).
Cardiotonic Agents
Wang et al. (2008) synthesized novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives and assessed their cardiotonic activities. The study revealed clear cardiotonic effects for some compounds, underscoring the therapeutic potential of pyridazinone derivatives as cardiotonic agents (Wang et al., 2008).
Anti-inflammatory and Analgesic Activities
Duendar et al. (2007) synthesized a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives and tested them for analgesic and anti-inflammatory activities, finding that some compounds exhibited significant effects without causing gastric ulceration. This highlights the potential of pyridazinone derivatives as safer anti-inflammatory and analgesic agents (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Corrosion Inhibition
Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solution, demonstrating their efficiency as corrosion inhibitors. This extends the application of pyridazinone derivatives beyond pharmaceuticals to materials science, highlighting their utility in protecting metals against corrosion (Kalai et al., 2020).
Análisis Bioquímico
Biochemical Properties
6-(Benzyl(methyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition can lead to increased levels of these cyclic nucleotides, thereby affecting various cellular processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of phosphodiesterase enzymes by this compound can result in elevated levels of cAMP and cGMP, which are crucial second messengers in cell signaling pathways . These changes can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of phosphodiesterase enzymes, inhibiting their activity and preventing the breakdown of cyclic nucleotides . Additionally, this compound may interact with other proteins and receptors, leading to changes in gene expression and cellular responses. These interactions can result in the modulation of various physiological processes, including inflammation, vasodilation, and neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in in vitro and in vivo studies. Research has shown that pyridazine derivatives, including this compound, can exhibit long-term effects on cellular function . These effects may include sustained inhibition of phosphodiesterase enzymes and prolonged elevation of cyclic nucleotide levels, which can influence cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . At high doses, this compound may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can affect its pharmacokinetics and pharmacodynamics. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with relevant biomolecules and exert its effects. The subcellular distribution of this compound is an important factor in understanding its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13-11/h2-8H,9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPYGLFNDYNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1481362.png)
![3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B1481363.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)
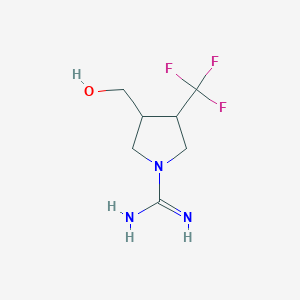
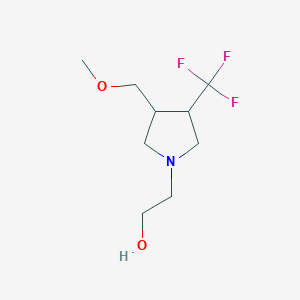
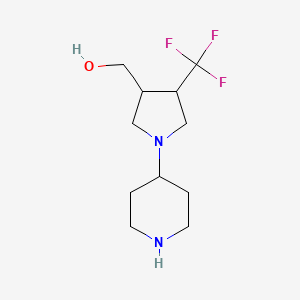
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)

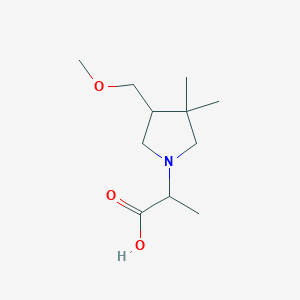
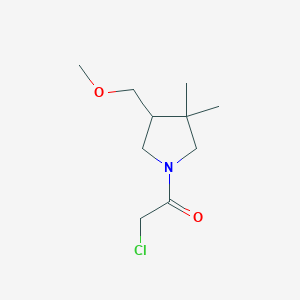

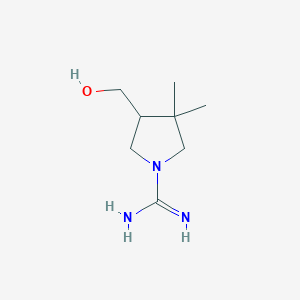
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)
